REACTION_CXSMILES
|
[OH-:1].[Na+].C(O[CH2:7][C:8]1[CH:13]=[C:12](C)[C:11]([CH2:15][O:16]C(=O)C)=[CH:10][C:9]=1[O:20][CH2:21][CH2:22][CH:23]([CH3:30])[CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28])(=O)C.[OH2:31].[CH3:32]CCCCC>C(O)C>[OH:1][CH2:7][C:8]1[CH:13]=[C:12]([O:31][CH3:32])[C:11]([CH2:15][OH:16])=[CH:10][C:9]=1[O:20][CH2:21][CH2:22][CH:23]([CH3:30])[CH2:24][CH2:25][CH2:26][CH:27]([CH3:29])[CH3:28] |f:0.1|
|
Name
|
|
Quantity
|
144.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
2,5-bis(acetoxymethyl)-1-(3,7-dimethyloctyl-oxy)-4-methylbenzene
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C=C(C(=C1)C)COC(C)=O)OCCC(CCCC(C)C)C
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 h and at 45° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
STIRRING
|
Details
|
stirred 3 times with water
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
From the mother liquor, a second fraction was obtained which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=C(C(=C1)OC)CO)OCCC(CCCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 183.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |